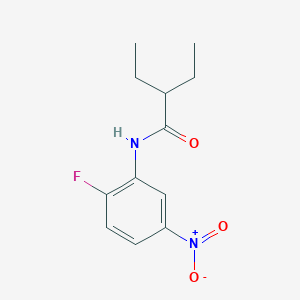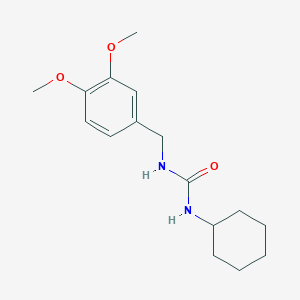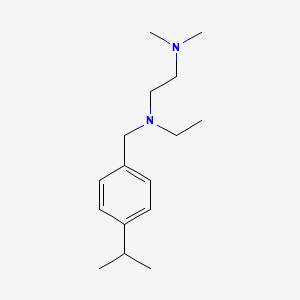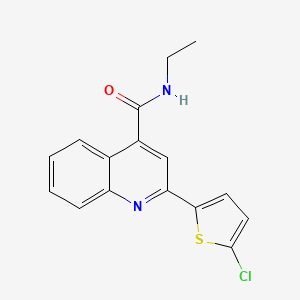
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine, also known as PD-0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. It is a potent and selective inhibitor of MEK1/2, which are kinases that activate ERK1/2. PD-0325901 has been extensively studied in preclinical models and has shown promising results in cancer treatment.
作用机制
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine targets the MAPK pathway by inhibiting the activity of MEK1/2, which are upstream kinases that activate ERK1/2. The MAPK pathway is a key signaling pathway that regulates cell proliferation, differentiation, and survival. Aberrant activation of the MAPK pathway is a common feature of many cancers. By inhibiting MEK1/2, this compound blocks the downstream signaling of the MAPK pathway, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
实验室实验的优点和局限性
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for MEK1/2, which makes it an ideal tool for studying the MAPK pathway. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which limits its efficacy in animal models. It is also not effective against all types of cancer, and its efficacy may vary depending on the genetic profile of the cancer cells.
未来方向
For 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine include the development of more potent and selective MEK inhibitors, the identification of biomarkers that can predict response to MEK inhibitors, and the combination of MEK inhibitors with other targeted therapies to improve efficacy and overcome resistance. In addition, this compound may have potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases, where the MAPK pathway is dysregulated.
合成方法
The synthesis of 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine involves the reaction of 6-chloromethyl-1,3,5-triazine-2,4-diamine with phenol in the presence of a base. The reaction yields this compound in high purity and yield. The synthesis method has been optimized to produce this compound on a large scale for preclinical and clinical studies.
科学研究应用
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models, including cell lines and animal models. It has shown promising results in the treatment of various cancers, including melanoma, pancreatic cancer, and lung cancer. This compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-9-13-8(14-10(12)15-9)6-16-7-4-2-1-3-5-7/h1-5H,6H2,(H4,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPJTOQFVATLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)


![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)


![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)